molecular formula C21H18O2 B2530954 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol CAS No. 337921-74-1

7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol

Cat. No. B2530954
M. Wt: 302.373
InChI Key: WPFASJBYUNVMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 2,3-dihydro-4-(para-substituted-phenyl)-7-[(o-, m-, and p-substituted)phenoxy]-1H-1,5-benzodiazepine-2-thiones was achieved by condensing 3,3-dimercapto-1-(para-substituted phenyl)-2-propen-1-one with 3,4-diaminophenyl-R-phenyl ethers . This suggests that the synthesis of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol could potentially involve a similar condensation reaction between appropriately substituted phenols and indene derivatives.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using various spectroscopic techniques. The paper on benzodiazepine derivatives reports the use of infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) to corroborate the structures of the synthesized compounds . These techniques could be applied to determine the structure of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol as well.

Chemical Reactions Analysis

The first paper discusses a complex rearrangement reaction involving a 7-methyl-1H-indenone derivative, which upon flash vacuum pyrolysis, forms acenaphthylen-4-ol . This indicates that indenone derivatives can undergo significant structural changes under pyrolytic conditions, which could be relevant when considering the stability and reactivity of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol are not directly reported, the properties of related compounds can provide some insights. The benzodiazepine derivatives mentioned in the second paper are likely to have pharmacological properties , suggesting that the compound may also exhibit biological activity. The physical properties such as solubility, melting point, and boiling point would depend on the functional groups present in the molecule and could be inferred from similar compounds.

Scientific Research Applications

Synthesis and Reactivity

  • Novel Synthetic Routes

    Research has explored novel synthetic methodologies for producing phenolic compounds, which are structurally or functionally related to the compound of interest. For instance, the acid-catalyzed reaction of pyridoxal with polyfunctional phenols developed potentially biologically active compounds, showcasing a method that might be applicable to synthesize related structures (Kibardina et al., 2014).

  • Mechanistic Insights

    Studies on reactions involving phenolic compounds, such as the reaction of Fischer carbene complex with alkynes, provide insights into regioselectivity and mechanistic pathways that could inform reactions involving "7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol" (Waters et al., 1999).

Safety And Hazards

The safety information for “7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol” indicates that it is not intended for human or veterinary use. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18-19,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFASJBYUNVMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol

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